molecular formula C21H17FN2O2 B1682908 2-(5-氟-2-甲基-3-(喹啉-2-基甲基)-1H-吲哚-1-基)乙酸 CAS No. 851723-84-7

2-(5-氟-2-甲基-3-(喹啉-2-基甲基)-1H-吲哚-1-基)乙酸

货号 B1682908
CAS 编号: 851723-84-7
分子量: 348.4 g/mol
InChI 键: FATGTHLOZSXOBC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a pharmacologically active compound which is an inhibitor of PGD2 at the CRTH2 receptor . It is specifically related to the microcrystalline form of the compound .


Synthesis Analysis

The synthesis of this compound involves several steps. First, the crystalline form of the compound is treated with a basic aqueous solution. This is followed by a treatment with a weak acid. Finally, the microcrystalline form of the compound is precipitated and recovered .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing two or more hetero rings, having nitrogen atoms as the only ring hetero atoms, at least one ring being a six-membered ring with only one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the treatment of the crystalline form with a basic aqueous solution, followed by a treatment with a weak acid .

科学研究应用

Application in Asthma Treatment

Specific Scientific Field

This application falls under the field of Pulmonology , specifically focusing on the treatment of Asthma .

Summary of the Application

OC000459 is an N1-indole acetic acid derivative that is a potent and selective antagonist of CRTH2 . It has been shown to improve pulmonary function in patients with asthma .

Methods of Application or Experimental Procedures

In a study, a randomised, double-blind, placebo-controlled, two-way crossover study of 16 days’ treatment with OC000459 (200 mg twice daily) on the late (LAR) and early (EAR) asthmatic responses to bronchial allergen challenge was conducted .

Results or Outcomes

There was a 25.4% (95% CI 5.1–45.6%) reduction in the LAR area under the curve (AUC) for change in forced expiratory volume in 1 s with OC000459 compared with placebo (p=0.018) but no effect on the EAR . Sputum eosinophil counts at 1 day post-allergen challenge were lower after OC000459 treatment (p=0.002) .

Application in Eosinophilic Esophagitis Treatment

Specific Scientific Field

This application falls under the field of Gastroenterology , specifically focusing on the treatment of Eosinophilic Esophagitis .

Summary of the Application

OC000459 has been evaluated for its effect on active eosinophilic esophagitis in a randomised, double blind, placebo controlled, parallel group study .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this study are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes of this study are not detailed in the available resources .

Application in Inhibition of Mast Cell-Dependent Activation of T Helper 2 Lymphocytes and Eosinophils

Specific Scientific Field

This application falls under the field of Immunology , specifically focusing on the inhibition of mast cell-dependent activation of T Helper 2 Lymphocytes and Eosinophils.

Summary of the Application

OC000459 is a potent, selective, and orally active D Prostanoid Receptor 2 Antagonist that inhibits mast cell-dependent activation of T Helper 2 Lymphocytes and Eosinophils .

Results or Outcomes

OC000459 was found to be orally bio-available in rats and effective in inhibiting blood eosinophilia induced by 13,14-dihydro-15-keto-PGD2 (DK-PGD2) in this species .

Application in Atopic Dermatitis Treatment

Specific Scientific Field

This application falls under the field of Dermatology , specifically focusing on the treatment of Atopic Dermatitis .

Summary of the Application

OC000459 has been evaluated for its effect on active atopic dermatitis in a randomised, double blind, placebo controlled, parallel group study .

Results or Outcomes

Application in Inhibition of Blood Eosinophilia

Specific Scientific Field

This application falls under the field of Hematology , specifically focusing on the inhibition of blood eosinophilia.

Summary of the Application

OC000459 has been found to be orally bio-available in rats and effective in inhibiting blood eosinophilia induced by 13,14-dihydro-15-keto-PGD2 (DK-PGD2) in this species .

Results or Outcomes

OC000459 was found to be effective in inhibiting blood eosinophilia induced by 13,14-dihydro-15-keto-PGD2 (DK-PGD2) in rats .

Application in Clinical Effects on Asthma

Specific Scientific Field

This application falls under the field of Pulmonology , specifically focusing on the clinical effects on Asthma .

Summary of the Application

The purpose of the study was to investigate the clinical effects of multiple (28 day) twice-daily doses of OC000459 in comparison to placebo on clinic lung function (FEV1) in mild to moderate asthmatics with an FEV1 of 60-80% of predicted and requiring only short acting inhaled B2-adrenergic agonists for symptomatic control .

属性

IUPAC Name

2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2/c1-13-17(11-16-8-6-14-4-2-3-5-19(14)23-16)18-10-15(22)7-9-20(18)24(13)12-21(25)26/h2-10H,11-12H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATGTHLOZSXOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00234343
Record name OC-000459
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetic acid

CAS RN

851723-84-7
Record name OC-000459
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851723847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OC-459
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11900
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OC-000459
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIMAPIPRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04XB9TB8OL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetic acid
Reactant of Route 2
2-(5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。